3-(Benzyloxy)cyclooct-1-ene
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Overview
Description
3-(Benzyloxy)cyclooct-1-ene is an organic compound characterized by a cyclooctene ring substituted with a benzyloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclooct-1-ene typically involves the etherification of cyclooctene derivatives. One common method includes the reaction of cyclooctene with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product . Another approach involves the use of halogenated cyclooctene derivatives, which undergo nucleophilic substitution with benzyl alcohol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)cyclooct-1-ene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The cyclooctene ring can be reduced to cyclooctane using hydrogenation reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cyclooctane.
Substitution: Various substituted cyclooctene derivatives.
Scientific Research Applications
3-(Benzyloxy)cyclooct-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclooct-1-ene involves its reactivity with various chemical reagents. For example, in bioorthogonal chemistry, the compound undergoes a rapid and specific reaction with tetrazines, forming stable adducts that can be used for imaging and labeling purposes . The molecular targets and pathways involved depend on the specific application and the nature of the reagents used .
Comparison with Similar Compounds
- 3-Methoxycyclooct-1-ene
- 3-Hydroxycyclooct-1-ene
- 3-Chlorocarbonylcyclooct-1-ene
Comparison: 3-(Benzyloxy)cyclooct-1-ene is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, the benzyloxy group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
90054-76-5 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-phenylmethoxycyclooctene |
InChI |
InChI=1S/C15H20O/c1-2-7-11-15(12-8-3-1)16-13-14-9-5-4-6-10-14/h4-7,9-11,15H,1-3,8,12-13H2 |
InChI Key |
QEXWBAKRDIDXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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